Cas no 90-30-2 (N-Phenyl-1-napthyl Amine)

N-Phenyl-1-napthyl Amine structure
N-Phenyl-1-napthyl Amine structure
Nome del prodotto:N-Phenyl-1-napthyl Amine
Numero CAS:90-30-2
MF:C16H13N
MW:219.281123876572
MDL:MFCD00003878
CID:34557
PubChem ID:24846634

N-Phenyl-1-napthyl Amine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Phenylnaphthalen-1-amine
    • 1-anilinonaphthalene
    • bis-(4,4')-n-phenyl-1-naphthylamine
    • tim tec-bb sbb000591
    • n-1-naphthylaniline
    • naphthalen-1-yl-phenyl-amine
    • phenyl alpha naphthylamine
    • n-(1-naphthyl)aniline
    • antioxidant a
    • n-phenyl-1-naphthylamine, pa
    • N-Phenyl-1-naphthylamine
    • Naugard? PANA
    • N-Phenyl-1-napthyl Amine
    • Neozone“A”
    • N-Phenyl-α-naphthylaMine
    • Antioxidant PAN
    • PANA
    • 1-Naphthalenamine, N-phenyl-
    • Neozone A
    • Phenylnaphthylamine
    • Nonox A
    • Aceto PAN
    • Vulkanox PAN
    • Phenyl-1-naphthylamine
    • N-Phenyl-alpha-naphthylamine
    • 1-Naphthylamine, N-phenyl-
    • Additin 30
    • Amoco 32
    • Antigene PAN
    • 1-naphthylphenylamine
    • alpha-Naphthylphenylamine
    • N-Fenyl-1-aminonaftalen
    • N-Phenyl-1-naphthalenamine
    • C.I. 44050
    • N-Phenyl-1-aminonaphthalene
    • N-Pheny
    • 1-Naphthylamine, N-phenyl- (7CI, 8CI)
    • N-Phenyl-1-naphthalenamine (ACI)
    • 1-(N-Phenylamino)naphthalene
    • 1-(Phenylamino)naphthalene
    • Antigene PA
    • Antioxidant PNA
    • Irganox L 05
    • N-(1-Naphthyl)-N-phenylamine
    • N-(Naphthalen-1-yl)aniline
    • N-Phenyl-N′-naphthylamine
    • Naugard PANA
    • Nocrac PA
    • Nonox AN
    • NSC 2622
    • T 531
    • T 531 (antioxidant)
    • α-Naphthylphenylamine
    • MDL: MFCD00003878
    • Inchi: 1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H
    • Chiave InChI: XQVWYOYUZDUNRW-UHFFFAOYSA-N
    • Sorrisi: C1C=CC(NC2C3C(=CC=CC=3)C=CC=2)=CC=1
    • BRN: 2211174

Proprietà calcolate

  • Massa esatta: 219.104799g/mol
  • Carica superficiale: 0
  • XLogP3: 4.4
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 219.104799g/mol
  • Massa monoisotopica: 219.104799g/mol
  • Superficie polare topologica: 12Ų
  • Conta atomi pesanti: 17
  • Complessità: 232
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Odore: Amine-like
  • Temperature: When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
  • Dissociation Constants: pKa = 4.93 @ 25 °C
  • Colore/forma: Il prodotto puro è da bianco a giallo chiaro rombo o cristalli a scaglie, che diventano gradualmente viola quando esposti alla luce del sole e all'aria.
  • Densità: 1,1 g/cm3
  • Punto di fusione: 59.0 to 63.0 deg-C
  • Punto di ebollizione: 200°C/10mmHg(lit.)
  • Punto di infiammabilità: >200°C
  • Indice di rifrazione: 1.7020 (estimate)
  • Solubilità: 0.003g/l
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • Stabilità/Periodo di validità: Stable. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 12.03000
  • LogP: 4.65640
  • Sensibilità: Sensibile alla luce
  • Solubilità: Solubile in acetone, acetato di etile, benzene, tetracloruro di carbonio ed etanolo, solubili in benzina, leggermente solubili in acqua.

N-Phenyl-1-napthyl Amine Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302,H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:3077
  • WGK Germania:2
  • Codice categoria di pericolo: R22;R36/37/38;R50/53
  • Istruzioni di sicurezza: S26-S36-S61-S37/39-S29
  • RTECS:QM4500000
  • Identificazione dei materiali pericolosi: Xn
  • TSCA:Yes
  • Classe di pericolo:9
  • Termine di sicurezza:9
  • PackingGroup:III
  • Condizioni di conservazione:Store at room temperature
  • Frasi di rischio:R22; R36/37/38; R50/53
  • Gruppo di imballaggio:III

N-Phenyl-1-napthyl Amine Dati doganali

  • CODICE SA:3812301000
  • Dati doganali:

    Codice doganale cinese:

    3812301000

N-Phenyl-1-napthyl Amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PV559-5g
N-Phenyl-1-napthyl Amine
90-30-2 97%
5g
¥45.0 2022-06-10
Enamine
EN300-365758-100.0g
N-phenylnaphthalen-1-amine
90-30-2
100g
$80.0 2023-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0197-25g
N-Phenyl-1-napthyl Amine
90-30-2 98.0%(GC)
25g
¥160.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PV559-100g
N-Phenyl-1-napthyl Amine
90-30-2 97%
100g
¥154.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PV559-25g
N-Phenyl-1-napthyl Amine
90-30-2 97%
25g
¥65.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N14900-100g
N-Phenylnaphthalen-1-amine
90-30-2
100g
¥126.0 2021-09-08
City Chemical
P3836-100GM
N-Phenyl-1-naphthylamine
90-30-2 99%
100gm
$30.12 2023-09-19
City Chemical
P3837-25KG
N-Phenyl-1-naphthylamine P3837
90-30-2 MP60-62deg
25kg
$1061.11 2023-09-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N816201-500g
N-Phenyl-1-naphthylamine
90-30-2 98%
500g
¥444.00 2022-01-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N14900-500g
N-Phenylnaphthalen-1-amine
90-30-2
500g
¥446.0 2021-09-08

N-Phenyl-1-napthyl Amine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 2299268-90-7 ;  24 h, 110 °C
Riferimento
Mixed er-NHC/phosphine Pd(II) complexes and their catalytic activity in the Buchwald-Hartwig reaction under solvent-free conditions
Ageshina, Alexandra A.; Sterligov, Grigorii K.; Rzhevskiy, Sergey A.; Topchiy, Maxim A.; Chesnokov, Gleb A.; et al, Dalton Transactions, 2019, 48(10), 3447-3452

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  rt; 24 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
Riferimento
Diels-Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts
Chen, Huangguan; Han, Jianwei ; Wang, Limin, Beilstein Journal of Organic Chemistry, 2018, 14, 354-363

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][4-(diphenylphosphino-κP)-6-(diph… Solvents: 1,2-Dimethoxyethane ;  48 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
Riferimento
NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides
Mao, Jianyou; Zhang, Jiadi; Zhang, Shuguang; Walsh, Patrick J., Dalton Transactions, 2018, 47(26), 8690-8696

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ;  12 h, 100 °C
Riferimento
Nickel-catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study
Bismuto, Alessandro ; Delcaillau, Tristan; Muller, Patrick; Morandi, Bill, ACS Catalysis, 2020, 10(8), 4630-4639

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 2000229-99-0 Solvents: Ethanol ;  5 h, 25 °C
Riferimento
Copper complexes of 1,4-diazabutadiene ligands: Tuning of metal oxidation state and, application in catalytic C-C and C-N bond formation
Mukherjee, Aparajita; Basu, Semanti; Bhattacharya, Samaresh, Inorganica Chimica Acta, 2020, 500,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Catalysts: (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]dichloronickel Solvents: Toluene ;  2 min, rt; 6 h, 140 °C; cooled
1.2 Solvents: Water
Riferimento
Nickel-Catalyzed Amination of Aryl Nitriles for Accessing Diarylamines through C-CN Bond Activation
Wu, Ke; Rong, Qiang; Sun, Nan; Hu, Baoxiang; Shen, Zhenlu; et al, Advanced Synthesis & Catalysis, 2021, 363(20), 4708-4713

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane
Riferimento
Synthetic methods and reactions. 188. Triflic acid catalyzed phenylamination of aromatics with phenyl azide
Olah, George A.; Ramaiah, Pichika; Wang, Qi; Prakash, G. K. Surya, Journal of Organic Chemistry, 1993, 58(24), 6900-1

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Stereoisomer of [1,3-bis[2,6-bis(1-methylethyl)phenyl]tetrahydro-2(1H)-pyrimidin… ;  12 h, 110 °C
Riferimento
Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes
Topchiy, Maxim A.; Dzhevakov, Pavel B.; Rubina, Margarita S.; Morozov, Oleg S.; Asachenko, Andrey F.; et al, European Journal of Organic Chemistry, 2016, 2016(10), 1908-1914

Synthetic Routes 9

Condizioni di reazione
Riferimento
Reaction of sodium salts of aromatic sulfonic acids with alkali metal arylides
Shein, S. M.; Rusov, V. P.; Sokolenko, V. I., Zhurnal Organicheskoi Khimii, 1980, 16(11), 2356-8

Synthetic Routes 10

Condizioni di reazione
Riferimento
Replacement of an aromatically bound sulfo group with an arylamino group
Shein, S. M.; Rusov, V. P.; Sokolenko, V. I., Zhurnal Organicheskoi Khimii, 1979, 15(11), 2426-7

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  12 h, 110 °C
Riferimento
A wearable AIEgen-based lateral flow test strip for rapid detection of SARS-CoV-2 RBD protein and N protein
Zhang, Guo-Qiang; Gao, Zhiyuan; Zhang, Jingtian; Ou, Hanlin; Gao, Heqi; et al, Cell Reports Physical Science, 2022, 3(2),

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Iron ,  Palladium Solvents: Water ;  5 h, rt
Riferimento
Facile synthesis of Fe@Pd nanowires and their catalytic activity in ligand-free C-N bond formation in water
Nasrollahzadeh, Mahmoud; Azarian, Abbas; Ehsani, Ali; Zahraei, Ali, Tetrahedron Letters, 2014, 55(17), 2813-2817

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 2882827-29-2 Solvents: Toluene ;  1 h, 22 °C
Riferimento
Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency
Pierce, Jordan K.; Hiatt, Lindsey D.; Howard, James R.; Hu, Huaiyuan; Qu, Fengrui ; et al, Organometallics, 2022, 41(24), 3861-3871

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]bis(triphenyl phosphite-κP)nickel Solvents: Toluene ;  18 h, 100 °C; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, cooled
Riferimento
Stable nickel(0) phosphites as catalysts for C-N cross-coupling reactions
Kampmann, Sven S.; Sobolev, Alexandre N.; Koutsantonis, George A.; Stewart, Scott G., Advanced Synthesis & Catalysis, 2014, 356(9), 1967-1973

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium diacetate ,  2,6-Bis(diphenylphosphino)pyridine Solvents: Dimethylacetamide ;  3 h, 135 °C; 135 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
2,6-Bis(diphenylphosphino)pyridine: a simple ligand showing high performance in palladium-catalyzed C-N coupling reactions
Nadri, Shirin; Rafiee, Ezzat; Jamali, Sirous; Joshaghani, Mohammad, Tetrahedron Letters, 2014, 55(30), 4098-4101

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  10 min, 120 °C
Riferimento
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
Dumrath, Andreas; Luebbe, Christa; Neumann, Helfried; Jackstell, Ralf; Beller, Matthias, Chemistry - A European Journal, 2011, 17(35), 9599-9604

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium acetylacetonate ,  Imidazo[1,5-a]pyridinium, 2-(2,6-diethyl-4-methylphenyl)-5-[2,4,6-tris(1-methyle… Solvents: 1,4-Dioxane ;  30 min, rt; 24 h, 130 °C
Riferimento
Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C-N Coupling of Nitroarenes with Amines
Chen, Wei; Chen, Kai; Chen, Wanzhi ; Liu, Miaochang ; Wu, Huayue, ACS Catalysis, 2019, 9(9), 8110-8115

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: 2584981-19-9 Solvents: tert-Butanol ,  Water ;  18 h, 110 °C
Riferimento
Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex
Monti, Andrea ; Lopez-Serrano, Joaquin; Prieto, Auxiliadora; Nicasio, M. Carmen, ACS Catalysis, 2023, 13(16), 10945-10952

N-Phenyl-1-napthyl Amine Raw materials

N-Phenyl-1-napthyl Amine Preparation Products

N-Phenyl-1-napthyl Amine Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90-30-2)N-Phenyl-1-naphthylamine
Numero d'ordine:1645241
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90-30-2)N-Phenyl-1-napthyl Amine
Numero d'ordine:CL7075
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:26
Prezzo ($):discuss personally
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